

Application Notes and Protocols: Rhodamine Dithenoyl Hydrazide in Flow Cytometry

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Compound of Interest

Compound Name: Rhodamine dithenoyl hydrazide

Cat. No.: B10820093

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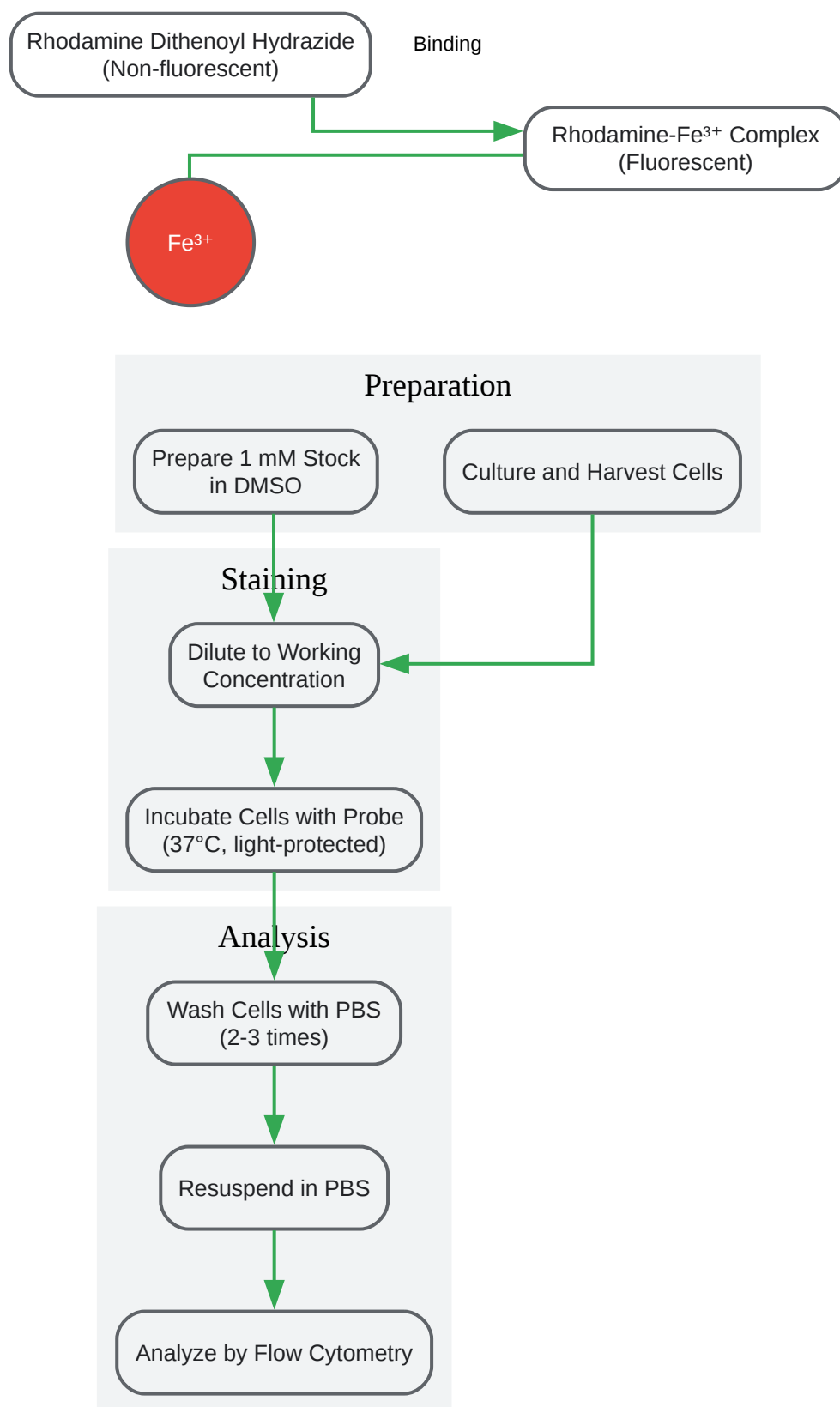
For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine dithenoyl hydrazide is a fluorescent and colorimetric probe with high selectivity for ferric iron (Fe^{3+})[1][2][3]. This molecule provides a valuable tool for investigating the roles of intracellular iron in various biological processes, including cell proliferation, differentiation, and ferroptosis. Upon binding to Fe^{3+} , **Rhodamine dithenoyl hydrazide** undergoes a conformational change that results in a significant increase in its fluorescence emission, allowing for the quantification of intracellular labile iron pools. Its application in flow cytometry enables the analysis of Fe^{3+} levels in individual cells within a heterogeneous population, providing insights into cellular iron metabolism and its dysregulation in disease states.

Principle of Detection

Rhodamine dithenoyl hydrazide operates on a "turn-on" fluorescence mechanism. In its native state, the molecule is colorless and non-fluorescent. The binding of ferric iron (Fe^{3+}) induces a structural change, opening the spirocyclic ring of the rhodamine moiety. This transformation results in the generation of a highly fluorescent xanthene derivative, which can be detected by flow cytometry. The intensity of the fluorescence signal is directly proportional to the concentration of intracellular Fe^{3+} . This probe is highly selective for Fe^{3+} over other biologically relevant cations and anions[2].



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References

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